1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
Description
1-Propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a propyl group at the N1 position and a (p-tolyloxy)methyl substituent at the C2 position (Figure 1). Benzimidazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties . The compound’s structure combines a lipophilic propyl chain with an ether-linked p-tolyl group, which may enhance membrane permeability and target engagement compared to simpler analogues.
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFCOJCZIFTRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the propyl group: The benzimidazole core is then alkylated at the 1-position using a propyl halide in the presence of a base such as potassium carbonate.
Attachment of the p-tolyloxy methyl group: Finally, the 2-position is functionalized by reacting the benzimidazole derivative with p-tolyloxy methyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and employing greener chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
The benzimidazole core structure is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. Recent studies have highlighted the effectiveness of 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole in these areas.
Anticancer Activity
Research indicates that derivatives of benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study found that compounds similar to this compound demonstrated notable activity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 2e | MDA-MB-231 | 62.30 |
Antimicrobial Properties
The compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
Antibacterial Activity
In evaluations against common bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), the compound showed minimal inhibitory concentrations (MICs) comparable to standard antibiotics like amikacin .
Table 2: Antibacterial Activity of Benzimidazole Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 2g | Streptococcus faecalis | 8 |
| 2g | Staphylococcus aureus | 4 |
| 2g | MRSA | 4 |
Antifungal Activity
The antifungal activity was assessed against Candida albicans and Aspergillus niger, revealing moderate effectiveness with MIC values indicating potential therapeutic use in fungal infections .
Table 3: Antifungal Activity of Benzimidazole Derivatives
| Compound | Fungus | MIC (µg/mL) |
|---|---|---|
| 2b | Candida albicans | 64 |
| 2g | Aspergillus niger | 64 |
Case Studies in Clinical Applications
The clinical relevance of benzimidazole derivatives has been illustrated in various case studies demonstrating their therapeutic potential.
Case Study: Myasthenia Gravis and Infection Management
A recent clinical case involved a patient with myasthenia gravis who developed pneumonia. Treatment included antifungal therapy where benzimidazole derivatives played a role in managing secondary infections effectively . This highlights the importance of such compounds in immunocompromised patients.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Studies suggest that modifications at specific positions on the benzimidazole ring can significantly enhance biological activity against various targets, including cancer cells and pathogens .
Table 4: Structure-Activity Relationship Insights
| Modification Position | Effect on Activity |
|---|---|
| N-1 Alkyl Group | Increased anticancer potency |
| p-Tolyloxy Group | Enhanced antibacterial effect |
Mechanism of Action
The mechanism of action of 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The propyl and p-tolyloxy methyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Substituent Variations at N1 and C2 Positions
The N1 and C2 substituents critically influence physicochemical properties and biological activity. Key analogues are compared below:
Key Observations :
- N1 Alkyl Chain Length : Increasing the N1 alkyl chain (methyl → propyl) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- C2 Functional Groups : Ether-linked p-tolyl groups (as in the target compound) vs. thioethers (e.g., propylthio in ) or aryl groups (e.g., 4-fluorophenyl in ) modulate electronic and steric interactions with biological targets. Thioethers improve solubility but may reduce metabolic stability .
- Biological Activity : The 3-(p-tolyloxy)propyl chain in ’s Compound 4 confers antimycobacterial activity, suggesting that ether-linked aromatic groups are advantageous for targeting Mycobacterium tuberculosis .
Biological Activity
1-Propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antifungal properties, as well as its potential mechanisms of action.
This compound is characterized by its benzimidazole core, which is known for its ability to interact with biological macromolecules. The presence of the propyl and p-tolyloxy groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Antiproliferative Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain benzimidazole derivatives showed IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231, indicating strong cytotoxicity (IC50 = 16.38 μM) .
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 3g | MDA-MB-231 | 21.93 |
The mechanism of action for these compounds often involves the induction of apoptosis through the disruption of mitochondrial membrane potential and subsequent release of pro-apoptotic factors .
Antibacterial Activity
The antibacterial efficacy of benzimidazole derivatives has also been documented. The compound demonstrated significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) were reported as low as 4 μg/mL for some derivatives .
Table 2: Antibacterial Activity Against Selected Strains
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2g | Staphylococcus aureus | 4 |
| 2g | Streptococcus faecalis | 8 |
Antifungal Activity
In addition to antibacterial properties, benzimidazole derivatives exhibit moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . This broad-spectrum activity makes them promising candidates for further development in antifungal therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzimidazole core significantly influence biological activity. For example, the presence of alkyl chains and various substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake .
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length | Increased antiproliferative effect |
| Electron-donating groups | Enhanced binding affinity |
Case Studies
Recent studies have highlighted specific cases where benzimidazole derivatives have shown promise in clinical settings. One notable study involved a series of phenoxyalkylbenzimidazoles that demonstrated potent antitubercular activity with minimal cytotoxicity against eukaryotic cells . These findings suggest potential applications in treating intracellular infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
